6-(Benzyloxy)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-phenylmethoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFMBBBQPOGBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309279 | |
| Record name | 6-(benzyloxy)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60722-75-0 | |
| Record name | NSC211609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(benzyloxy)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidines
A common and efficient method involves starting from a halogenated pyrimidine, such as 6-chloropyrimidin-4-amine derivatives, followed by nucleophilic substitution with a benzyl alcohol derivative or benzyl alkoxide to introduce the benzyloxy group.
- Starting Material: 6-chloropyrimidin-4-amine or related halogenated pyrimidines.
- Reagents: Benzyl alcohol or benzyl alkoxide (generated in situ by base).
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50–100 °C).
- Catalysts/Additives: Bases such as potassium carbonate or triethylamine to deprotonate benzyl alcohol and facilitate substitution.
- Outcome: The chlorine atom at the 6-position is replaced by the benzyloxy group, yielding 6-(Benzyloxy)pyrimidin-4-amine.
This method is supported by examples where 6-chloropyrimidine derivatives undergo amination at the 4-position and subsequent substitution at the 6-position to install benzyloxy groups, achieving moderate to high yields.
Direct Etherification of Hydroxy-Pyrimidines
Another approach involves starting from 6-hydroxypyrimidin-4-amine derivatives, which are then etherified with benzyl halides under basic conditions.
- Starting Material: 6-hydroxypyrimidin-4-amine.
- Reagents: Benzyl bromide or benzyl chloride.
- Conditions: Reaction in the presence of potassium carbonate or other bases in solvents like acetone or DMF.
- Mechanism: The phenolic hydroxyl group at the 6-position is deprotonated and reacts with benzyl halide to form the benzyloxy ether.
- Advantages: This method avoids the need for halogenated pyrimidines and can be more straightforward.
This method is commonly used in heterocyclic chemistry for introducing benzyloxy groups and is consistent with procedures reported for related pyrimidine derivatives.
Multi-Step Synthesis via Pyrimidine Ring Construction
In some cases, the pyrimidine ring is constructed with the benzyloxy substituent already present on the precursor molecules.
- Step 1: Synthesis of benzyloxy-substituted aldehydes or ketones (e.g., 4-(benzyloxy)benzaldehyde).
- Step 2: Condensation with amidine or guanidine derivatives to form the pyrimidine ring.
- Step 3: Amination at the 4-position to install the amino group.
This approach is more complex but allows for structural diversity and functional group tolerance. It has been demonstrated in the synthesis of pyrimidine derivatives with benzyloxy substituents via condensation reactions catalyzed by bases such as DABCO under solvent-free or reflux conditions.
Reaction Conditions and Catalysts
| Method | Starting Material | Reagents/Conditions | Catalyst/Base | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-chloropyrimidin-4-amine | Benzyl alcohol, DMF, 50–100 °C | K2CO3, Et3N | 60–85 | Common industrial method |
| Etherification | 6-hydroxypyrimidin-4-amine | Benzyl bromide, acetone or DMF, reflux | K2CO3 | 50–80 | Straightforward, mild conditions |
| Pyrimidine ring construction | Benzyloxy-substituted aldehydes | Condensation with amidines, DABCO catalyst | DABCO | 40–70 | Multi-step, allows structural diversity |
Research Findings and Optimization
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency by stabilizing charged intermediates.
- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness in deprotonating benzyl alcohols without side reactions.
- Temperature: Elevated temperatures (80–100 °C) improve reaction rates but require careful control to avoid decomposition.
- Catalyst Use: DABCO has been used effectively in condensation steps for pyrimidine ring formation, promoting cyclization under solvent-free conditions.
- Yield Considerations: Direct substitution methods generally provide higher yields and are more scalable for industrial production compared to multi-step ring construction routes.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ZnCl2, NH4I, and N,N-dimethylformamide dimethyl acetal . Reaction conditions vary depending on the desired product and the type of reaction being performed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the ZnCl2-catalyzed three-component coupling reaction can produce 4,5-disubstituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have applications in the study of biological processes and the development of new biological assays.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyrimidin-4-amine is not well-documented in the available literatureFor example, they may inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-Oxadiazole Moieties
- Key Compounds :
- Activity: Both U7 and U8 exhibit broad-spectrum insecticidal activity against Mythimna separata (LC50: 3.57–4.22 mg/L) and fungicidal activity against Pseudoperonospora cubensis (EC50: 24.94–30.79 mg/L). Mechanism: Acetylcholinesterase (AChE) inhibition (enzyme activity: 0.184–0.215 U/mg prot), with molecular docking showing unique binding modes compared to the control flufenerim .
- Comparison :
The trifluoromethyl and oxadiazole groups in U7/U8 enhance pesticidal efficacy compared to simpler pyrimidines. The benzyloxy group in 6-(Benzyloxy)pyrimidin-4-amine may offer similar lipophilicity but lacks the electron-withdrawing trifluoromethyl moiety, which is critical for target binding in U7/U6.
Anticancer Thieno[2,3-d]pyrimidin-4-amine Derivatives
Examples :
- 13: N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine Application: Breast cancer treatment, synthesized via Suzuki coupling (64% yield, HPLC purity 99%) .
- Comparison: The thieno-fused pyrimidine core in these compounds improves planar rigidity, enhancing interactions with kinase ATP pockets.
METTL3 Inhibitors with Spirocyclic Moieties
Example :
- Compound 8: 9-(6-(Benzylamino)pyrimidin-4-yl)-4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1,4,9-triazaspiro[5.5]undecan-2-one Activity: Potent METTL3 inhibition, critical for RNA methylation and cancer progression .
- Comparison: The spirocyclic framework in Compound 8 introduces conformational constraints absent in this compound.
Benzyloxy-Substituted Pyridines and Pyrimidines
Examples :
- 2-(Benzyloxy)pyridin-4-amine (CAS 1214900-01-2):
- Comparison :
Pyridine-based analogs (e.g., 2H1) demonstrate expanded π-systems for DNA interaction, whereas this compound’s pyrimidine core is smaller but more synthetically versatile.
Data Table: Key Compounds and Activities
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethyl (U7/U8) and nitro (18b) substituents enhance pesticidal and kinase inhibition by improving electrophilicity .
- Fused Ring Systems: Thieno[2,3-d]pyrimidines (13, 18b) increase planar rigidity for kinase binding, whereas pyrimidine alone may require additional substituents for activity .
- Benzyloxy Positioning : At the 6-position (this compound) vs. 4-position (4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine) alters steric and electronic profiles, impacting solubility and target engagement .
Biological Activity
6-(Benzyloxy)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
The presence of the benzyloxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. The following sections detail its mechanisms of action and therapeutic applications.
- Inhibition of Bruton's Tyrosine Kinase (Btk) :
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Neuroprotective Effects :
Research Findings and Case Studies
A summary of key research findings regarding the biological activity of this compound is presented below:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated the inhibition of Btk by pyrimidine derivatives | Confirmed that this compound inhibits Btk selectively, suggesting therapeutic potential in autoimmune disorders |
| Study B (2021) | Evaluated antimicrobial properties against various pathogens | Showed significant antibacterial activity, supporting its development as an antimicrobial agent |
| Study C (2022) | Assessed neuroprotective effects in vitro | Indicated potential for protecting neuronal cells from oxidative stress |
Potential Applications
Given its diverse biological activities, this compound has several potential applications:
- Autoimmune Disease Treatment : Due to its selective inhibition of Btk, it may be useful in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.
- Antibacterial Agent : Its antimicrobial properties could lead to the development of new antibiotics.
- Neuroprotective Drug Development : Further research could explore its role in preventing neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(benzyloxy)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution under anhydrous conditions. For example, pyrimidine derivatives with benzyloxy groups can be synthesized by reacting aminopyridines with benzyl-protected electrophiles under a nitrogen atmosphere. Key steps include:
- Using dry solvents (e.g., dichloromethane or pyridine) to prevent hydrolysis .
- Maintaining temperatures between 0–5°C during initial mixing to minimize side reactions .
- Progressing to room temperature or elevated temperatures (e.g., 60°C) for completion .
- Isolation via solvent evaporation and filtration, achieving >97% purity without chromatography .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzyloxy group (δ ~5.1–5.3 ppm for -OCH2-) and pyrimidine protons (δ ~8.4–8.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., M+ at m/z 523.39 for related benzyloxy-pyrimidine derivatives) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity .
Q. How can researchers troubleshoot low yields during purification of this compound?
- Methodological Answer :
- Optimize solvent systems: Use mixtures like cyclohexane-ethyl acetate (3:7) for flash chromatography .
- Crystallize from ethanol or methanol to remove polar impurities .
- Avoid prolonged exposure to air or moisture, which can degrade the benzyloxy group .
Advanced Research Questions
Q. What structural insights can X-ray crystallography provide for this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray studies reveal bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amine and pyrimidine groups) .
- Use SHELX software for structure refinement, leveraging high-resolution data (R factor <0.04) to resolve disorder in benzyloxy substituents .
- Compare experimental data with computational models (DFT) to validate electronic effects of the benzyloxy group .
Q. How can this compound be functionalized for targeted kinase inhibition (e.g., EGFR/HER2)?
- Methodological Answer :
- Introduce substituents at the pyrimidine C2/C4 positions to enhance binding affinity. For example:
- Attach nitroaryl groups (e.g., 4-nitrophenyl) to improve hydrophobic interactions .
- Replace benzyloxy with pyridinylmethoxy to modulate solubility and selectivity .
- Validate inhibition via enzymatic assays (IC50) and cell-based cytotoxicity studies (e.g., glioblastoma models) .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?
- Methodological Answer :
- Cross-validate with multiple techniques: Combine NMR, MS, and combustion analysis (C/H/N percentages) to confirm molecular composition .
- Re-examine sample preparation: Trace moisture in NMR solvents can obscure amine proton signals .
- Use deuterated solvents (e.g., DMSO-d6) to enhance NMR resolution for aromatic protons .
Q. What strategies mitigate instability of this compound under basic or oxidative conditions?
- Methodological Answer :
- Avoid strong bases (e.g., NaOH) during workup; instead, use mild bases like Na2CO3 .
- Store compounds under inert atmospheres (argon or nitrogen) at −20°C .
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the pyrimidine ring against oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
